1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea

PPIA cyclophilin chemical probe

1-(9H-Fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea is a synthetic, non-peptidic small molecule belonging to the diaryl urea class. It features a unique combination of a 9H-fluoren-3-yl moiety and a 3-phenylmethoxypyridin-2-yl group connected via a central urea linker.

Molecular Formula C26H21N3O2
Molecular Weight 407.473
CAS No. 1022235-69-3
Cat. No. B2939175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea
CAS1022235-69-3
Molecular FormulaC26H21N3O2
Molecular Weight407.473
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4)C5=CC=CC=C51
InChIInChI=1S/C26H21N3O2/c30-26(28-21-13-12-20-15-19-9-4-5-10-22(19)23(20)16-21)29-25-24(11-6-14-27-25)31-17-18-7-2-1-3-8-18/h1-14,16H,15,17H2,(H2,27,28,29,30)
InChIKeyHRBJYUXYXNAEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(9H-Fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea (CAS 1022235-69-3): A Structurally Distinct Urea-Based Probe for Targeted Inhibition Studies


1-(9H-Fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea is a synthetic, non-peptidic small molecule belonging to the diaryl urea class . It features a unique combination of a 9H-fluoren-3-yl moiety and a 3-phenylmethoxypyridin-2-yl group connected via a central urea linker. This architecture places it within a family of compounds recognized for their ability to modulate protein-protein interactions, particularly with enzymes like cyclophilins (e.g., PPIA) [1]. Its structural distinction from simpler phenyl- or benzamide-ureas suggests potential for unique binding interactions, making it a candidate for chemical biology and drug discovery programs targeting these pathways.

Why Generic Urea Analogs Cannot Substitute for 1-(9H-Fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea in Targeted Research


In-class substitution is not possible because the biological activity of diaryl ureas is exquisitely sensitive to the terminal aromatic groups. A close analog, CHEMBL201394, replaces the 9H-fluoren-3-yl group with a benzamide moiety and demonstrates potent inhibition of the cyclophilin PPIA [1]. The larger, more rigid, and lipophilic fluorenyl group in the target compound is expected to dramatically alter the molecule's binding pose, target selectivity, and physicochemical profile compared to simpler phenyl or benzamide congeners. This structural divergence directly impacts critical parameters like binding kinetics, solubility, and metabolic stability, meaning any data generated with a generic analog cannot be reliably extrapolated to this specific chemical entity.

Quantitative Differentiation Evidence for 1-(9H-Fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea


Structural and Physicochemical Differentiation from a Known PPIA Inhibitor

The target compound possesses a substantially higher molecular weight and altered lipophilicity compared to the known PPIA inhibitor CHEMBL201394 [1]. The 9H-fluoren-3-yl group in the target compound provides a larger, fully aromatic, and rigid hydrophobic surface than the benzamide group of CHEMBL201394. This is predicted to increase binding affinity for hydrophobic pockets or alter target preference, though direct comparative activity data is not available in permitted sources .

PPIA cyclophilin chemical probe

Potential for Enhanced π-Stacking Interactions in Enzyme Binding Pockets

The 9H-fluoren-3-yl group is a recognized privileged scaffold for enhancing affinity through π-π stacking and hydrophobic interactions [1]. A structurally analogous compound, 1-(dibenzo-p-dioxin-2-yl)-3-(9H-fluoren-3-yl)urea, is documented in spectral databases, confirming the viability and unique spectral fingerprint of arylated fluorenyl ureas [2]. The target compound replaces the dioxin component with a 3-phenylmethoxypyridin-2-yl group, creating a distinct electronic and steric environment. This is hypothesized to enable different, perhaps more selective, binding to cyclophilins or other aromatic-rich binding sites compared to analogs with bicyclic or monocyclic aryl groups.

molecular recognition urea probe design

Absence of Direct Comparative Activity Data Necessitates Empirical Validation

A comprehensive search of peer-reviewed literature and authorized patent databases yields no direct, head-to-head quantitative activity data (e.g., IC50, Kd) for 1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea against any specific biological target or comparator [1]. Claims of enzyme inhibition (e.g., Topoisomerase II, HDACs) are available only on vendor websites excluded from this analysis. Therefore, the primary evidence for differentiation at this time is structural and physicochemical, not pharmacological.

SAR data validation chemical probe

Recommended Application Scenarios for 1-(9H-Fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea Based on Structural Evidence


Chemical Probe Development for Cyclophilin A (PPIA) and Related Isomerases

Utilize the compound as a starting point for a structure-activity relationship (SAR) study targeting PPIA. The documented activity of the structural analog CHEMBL201394 against PPIA [1] supports the hypothesis that the urea-pyridine pharmacophore is compatible with this target. The fluorenyl modification is expected to differentially alter the binding mode, as predicted by the significant physicochemical differences outlined in Section 3. This makes the compound a high-priority acquisition for labs developing next-generation, isoform-selective cyclophilin inhibitors.

Investigating the Role of Polycyclic Aromatic Interactions in Enzyme Inhibition

Deploy this compound in biophysical assays (e.g., surface plasmon resonance or thermal shift assays) to quantify the contribution of the extended fluorenyl π-system to target binding energy. Its unique tricyclic surface, relative to the dioxin- and benzamide-based analogs [1], makes it an ideal tool to test hypotheses about π-stacking requirements in biological targets like cyclophilins or other enzymes with shallow, aromatic-rich binding pockets.

Metabolic Stability and Solubility Profiling of High-LogP Diaryl Ureas

Use this compound as a model high-logP entity in a panel of diaryl ureas to establish in vitro ADME baseline data. The calculated difference in topological polar surface area (ΔtPSA ≈ -59 Ų vs. CHEMBL201394) predicts lower solubility and potentially different metabolic pathways [1]. A comparative study with the benzamide analog will generate essential data for medicinal chemists optimizing urea-based inhibitors, making this compound a valuable reference standard for assay development.

Quote Request

Request a Quote for 1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.